Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

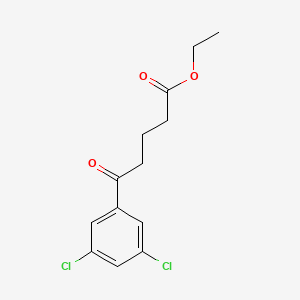

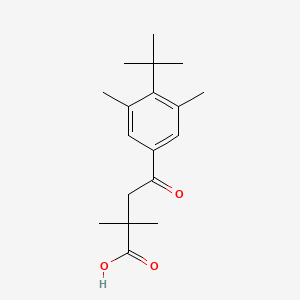

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an organic compound with the following structural formula:

!Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

It belongs to the class of esters and contains an ethyl group, a 3,5-dichlorophenyl group, and a 5-oxovalerate moiety. The compound is synthesized through specific chemical reactions, which we’ll explore next.

Synthesis Analysis

The synthesis of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate involves the reaction of an appropriate chlorinated phenyl compound (such as 3,5-dichlorobenzaldehyde) with ethyl acetoacetate or its equivalent. The reaction typically proceeds via an esterification process, resulting in the formation of the desired product.

Molecular Structure Analysis

The molecular structure of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate consists of an ethyl ester group attached to a 5-oxovalerate moiety, which in turn bears a 3,5-dichlorophenyl substituent. The compound’s molecular weight, bond angles, and bond lengths contribute to its overall stability and reactivity.

Chemical Reactions Analysis

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), reduction (to form the corresponding alcohol), and nucleophilic substitution (where the chlorine atoms may be replaced by other groups).

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : White crystalline powder.

- Melting Point : Varies depending on the purity and crystalline form.

- Solubility : Soluble in organic solvents (e.g., acetone, ethanol).

- Chemical Properties :

- Reactivity : The ester group can undergo hydrolysis under acidic or basic conditions.

- Stability : Moderately stable under ambient conditions.

- Boiling Point : Varies based on pressure and purity.

Wissenschaftliche Forschungsanwendungen

Organic Peroxides and Their Reactions

Research has shown that hydrogen peroxide can react with compounds like ethyl 4-oxovalerate (levulinate) to yield products such as ethyl 4,4-dihydroperoxyvalerate. This is significant in the study of organic peroxides and their unique reactions (Cubbon & Hewlett, 1968).

Substituent Effects on Solvolysis

Studies have explored the solvolysis rates of compounds with structures related to ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate. These include investigations into the effects of substituents like 3,5-dichlorophenyl on solvolysis rates, which are crucial for understanding chemical reactivity and kinetics (Fujio et al., 1997).

Anticancer Evaluation of Related Compounds

Novel derivatives, including those with 3,5-dichlorophenyl groups, have been synthesized and evaluated for their in vitro anticancer activity. These studies are pivotal in the search for new therapeutic agents against various cancer types (Kattimani et al., 2013).

Design and Synthesis of Amyloidogenesis Inhibitors

The design and synthesis of compounds with 3,5-dichlorophenyl substituents have been found to significantly reduce amyloidogenesis, a key factor in diseases like Alzheimer's. This research contributes to the development of potential therapeutic agents (Razavi et al., 2005).

Crystal Structure Analysis

Crystal structure analysis of compounds structurally similar to ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate provides insights into molecular configurations and interactions, essential for understanding chemical properties and reactivity (Yang, 2009).

Antioxidant and Chelating Agents

Derivatives with 3,5-dichlorophenyl components have shown potential as antioxidants and metal chelating agents, indicating their potential use in treating oxidative stress-related diseases (Sudhana & Adi, 2019).

Safety And Hazards

- Safety Precautions : Handle with care, wear appropriate protective gear (gloves, goggles), and work in a well-ventilated area.

- Hazards : Potential irritant to skin and eyes. Avoid inhalation or ingestion.

Zukünftige Richtungen

Research on Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate should focus on:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Process Optimization : Develop more efficient synthetic routes.

- Environmental Impact : Assess its environmental fate and toxicity.

Eigenschaften

IUPAC Name |

ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZQEIHIPYBNNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645561 |

Source

|

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate | |

CAS RN |

898751-87-6 |

Source

|

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

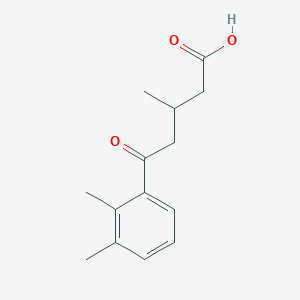

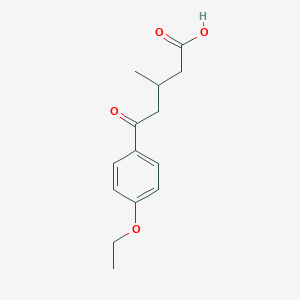

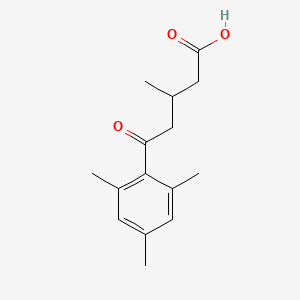

![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)

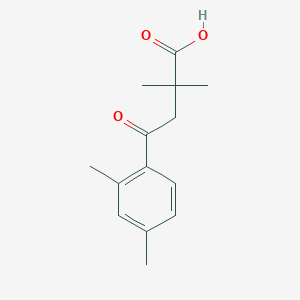

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)

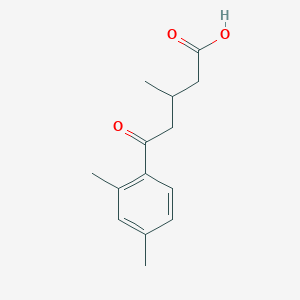

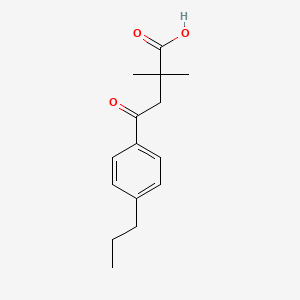

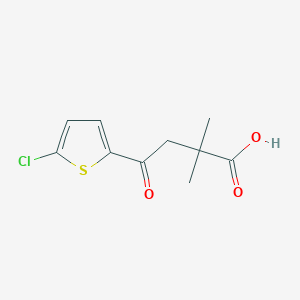

![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)

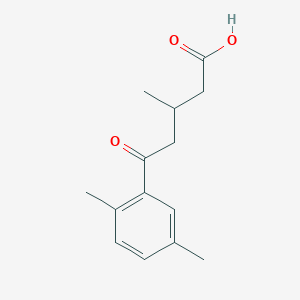

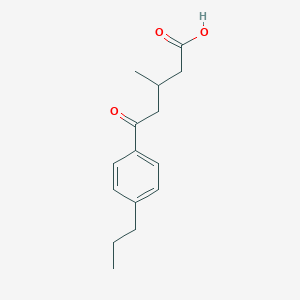

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)